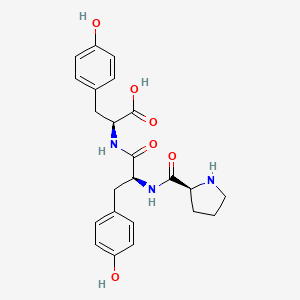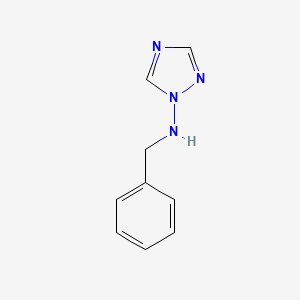
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is an organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a benzodioxaborin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- can be synthesized through several methods. One common approach involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The general reaction can be represented as:
(C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr
(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl
Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form secondary phosphines.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl chloride: Converts diphenylphosphine oxide to chlorodiphenylphosphine.
DIBAH (Diisobutylaluminium hydride): Used for deoxygenation of organophosphinous acids.
Major Products
Major products formed from these reactions include:
Chlorodiphenylphosphine: Formed by the reaction with thionyl chloride.
Secondary phosphines: Formed by the reduction with DIBAH.
Aplicaciones Científicas De Investigación
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- has several applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism by which phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- exerts its effects involves its interaction with molecular targets and pathways. It acts as a ligand, coordinating with metal centers in catalytic reactions. The phosphine oxide group plays a crucial role in stabilizing the transition states and intermediates during these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the benzodioxaborin ring.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymer chemistry.
Phenyl-bis-(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with enhanced properties.
Uniqueness
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is unique due to the presence of the benzodioxaborin ring, which imparts distinct chemical properties and reactivity
Propiedades
| 141521-50-8 | |
Fórmula molecular |
C25H20BO3P |
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
4-diphenylphosphoryl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C25H20BO3P/c27-30(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-24(23)28-26(29-25)20-12-4-1-5-13-20/h1-19,25H |
Clave InChI |
RPJNSFJPCYAODL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C2=CC=CC=C2O1)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)

![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)

